molecular formula C13H23Cl2N B13758612 1-Adamantaneethylamine, 2-chloro-N-methyl-, hydrochloride CAS No. 52582-98-6

1-Adamantaneethylamine, 2-chloro-N-methyl-, hydrochloride

Cat. No.: B13758612
CAS No.: 52582-98-6
M. Wt: 264.23 g/mol
InChI Key: BJVUKUWSDFUNPA-UHFFFAOYSA-N
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Description

1-Adamantaneethylamine, 2-chloro-N-methyl-, hydrochloride is a chemical compound that belongs to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Adamantaneethylamine, 2-chloro-N-methyl-, hydrochloride typically involves the reaction of adamantane derivatives with appropriate reagents. One common method includes the chlorination of 1-adamantaneethylamine followed by methylation. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as thionyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and methylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Adamantaneethylamine, 2-chloro-N-methyl-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted adamantane derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

1-Adamantaneethylamine, 2-chloro-N-methyl-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Adamantaneethylamine, 2-chloro-N-methyl-, hydrochloride involves its interaction with specific molecular targets. For instance, similar compounds like amantadine exert their effects by inhibiting viral replication. The compound may interact with viral proteins, preventing the virus from entering host cells and replicating .

Comparison with Similar Compounds

Similar Compounds

    Amantadine: 1-aminoadamantane hydrochloride.

    Rimantadine: 1-methyl-1-adamantane methylamine hydrochloride.

    2-Chloro-N,N-dimethylethylamine hydrochloride: Another chlorinated amine derivative

Uniqueness

1-Adamantaneethylamine, 2-chloro-N-methyl-, hydrochloride is unique due to its specific structure, which combines the adamantane core with a chlorinated and methylated amine group. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

52582-98-6

Molecular Formula

C13H23Cl2N

Molecular Weight

264.23 g/mol

IUPAC Name

2-(2-chloro-1-adamantyl)-N-methylethanamine;hydrochloride

InChI

InChI=1S/C13H22ClN.ClH/c1-15-3-2-13-7-9-4-10(8-13)6-11(5-9)12(13)14;/h9-12,15H,2-8H2,1H3;1H

InChI Key

BJVUKUWSDFUNPA-UHFFFAOYSA-N

Canonical SMILES

CNCCC12CC3CC(C1)CC(C3)C2Cl.Cl

Origin of Product

United States

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